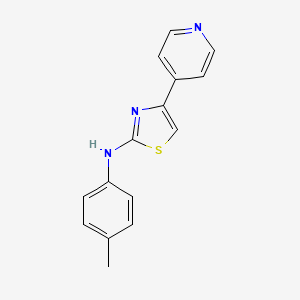

N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

CAS No.: 5656-12-2

Cat. No.: VC14537948

Molecular Formula: C15H13N3S

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5656-12-2 |

|---|---|

| Molecular Formula | C15H13N3S |

| Molecular Weight | 267.4 g/mol |

| IUPAC Name | N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) |

| Standard InChI Key | VRFSLJKVKQITMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-methylaniline and thiazole precursors. A common approach includes:

-

Formation of the thiazole ring: Reacting 4-methylaniline with a thiazole derivative (e.g., 4-pyridinyl thiazole) under coupling conditions.

-

Coupling reactions: Utilizing reagents like thiosemicarbazide or other coupling agents to link the 4-pyridinyl group to the thiazole scaffold .

Reaction conditions often require heating and purification via chromatography to isolate the product. For industrial-scale production, continuous flow reactors and optimized catalysts may enhance yield and purity.

Physical and Chemical Properties

Key Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5656-12-2, 315703-00-5 | |

| Molecular Formula | C₁₅H₁₃N₃S | |

| Molecular Weight | 267.4 g/mol | |

| Melting Point | 230–233°C | |

| Solubility | <0.2 μg/mL (pH 7.4 buffer) |

The compound’s low aqueous solubility suggests potential limitations in bioavailability, necessitating formulation strategies for therapeutic applications.

Structure-Activity Relationships (SAR)

Substituent Effects

-

4-Pyridinyl Group: Enhances solubility and hydrogen bonding, critical for kinase inhibition .

-

4-Methylphenyl Substituent: Increases hydrophobicity, improving membrane permeability and target binding .

-

Thiazole Core: Provides a platform for modulating electronic properties and enzyme interactions .

Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume